![molecular formula C16H22N2O5S2 B2389225 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 2097939-57-4](/img/structure/B2389225.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide is a small molecule inhibitor that has been extensively studied in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves the inhibition of several enzymes. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide increases the levels of cGMP, leading to vasodilation and improved blood flow. PKC is involved in the regulation of cell growth and differentiation, and the inhibition of this enzyme by N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has been shown to have anti-cancer effects. CA is involved in the regulation of acid-base balance, and the inhibition of this enzyme by N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has been found to have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has a variety of biochemical and physiological effects. It has been shown to improve blood flow and reduce inflammation, making it a potential therapeutic agent for cardiovascular and inflammatory diseases. This compound has also been found to have anti-cancer properties, making it a potential treatment for various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide in lab experiments is its specificity for certain enzymes, such as PDE5 and PKC. This allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, one limitation is that this compound may have off-target effects on other enzymes or pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide. One area of interest is the development of this compound as a therapeutic agent for cardiovascular and inflammatory diseases. Another area of interest is the exploration of its anti-cancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide and its effects on various enzymes and pathways.
Métodos De Síntesis
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide involves several steps. The starting material is 4-bromo-2-nitroaniline, which is reacted with piperidine-1-sulfonyl chloride to form 4-(piperidine-1-sulfonyl)-2-nitroaniline. This compound is then reduced to 4-(piperidine-1-sulfonyl)aniline, which is reacted with N-(2-bromoethyl)methanesulfonamide to form N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 5 (PDE5), protein kinase C (PKC), and carbonic anhydrase (CA). This compound has also been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-6-8-15(9-7-14)25(22,23)18-11-3-2-4-12-18/h5-9,13H,2-4,10-12H2,1H3,(H,17,19)/b13-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABMCFYPNIQSTB-WLRTZDKTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(piperidine-1-sulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

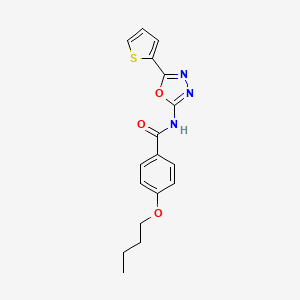
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
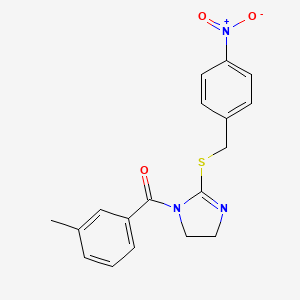
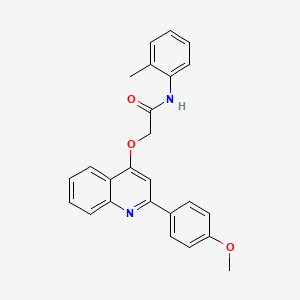
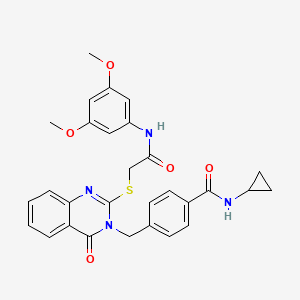
![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)
![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)
![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)
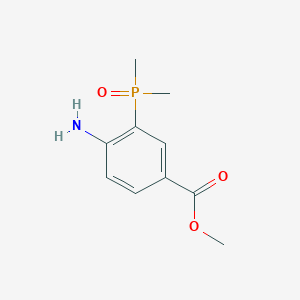
![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)
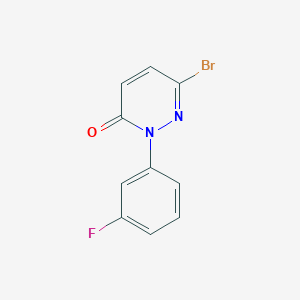
![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)